molecular formula C15H18N2O2 B2381305 N-(4-(2-oxopiperidin-1-yl)phenyl)cyclopropanecarboxamide CAS No. 941978-23-0

N-(4-(2-oxopiperidin-1-yl)phenyl)cyclopropanecarboxamide

Cat. No. B2381305
CAS RN: 941978-23-0
M. Wt: 258.321
InChI Key: YXVREFHGTQBFIK-UHFFFAOYSA-N
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Description

“N-(4-(2-oxopiperidin-1-yl)phenyl)cyclopropanecarboxamide” is a chemical compound that has been studied in the context of SARS-CoV-2 main protease (3CL pro) inhibition . It has also been mentioned in the context of new psychoactive substances .

Scientific Research Applications

Antidepressant Potential

Research into derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acids, which are structurally related to the compound of interest, has indicated potential antidepressant activities. For instance, these derivatives were synthesized and evaluated through animal tests to determine their antidepressant efficacy, with several showing more activity than established antidepressants like imipramine and desipramine. Midalcipran, a compound from this research, was highlighted for its significant activity and lack of side effects, advancing to phase III clinical evaluation (B. Bonnaud et al., 1987).

Cancer Research and Kinase Inhibition

Another study focused on the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily. Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent Met kinase inhibitors. One analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials (G. M. Schroeder et al., 2009).

NMDA Receptor Antagonism

Compounds structurally related to N-(4-(2-oxopiperidin-1-yl)phenyl)cyclopropanecarboxamide, particularly cyclopropanecarboxamide derivatives, have been explored as NMDA receptor antagonists. Research in this area has led to the synthesis of derivatives such as milnacipran and its analogs, which showed binding affinity for NMDA receptors in vitro and protected mice from NMDA-induced lethality. These findings suggest the potential for these compounds to serve as novel prototypes for designing potent NMDA-receptor antagonists, offering insights into therapeutic applications for conditions involving NMDA receptor dysregulation (S. Shuto et al., 1995).

Mechanism of Action

properties

IUPAC Name

N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-14-3-1-2-10-17(14)13-8-6-12(7-9-13)16-15(19)11-4-5-11/h6-9,11H,1-5,10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVREFHGTQBFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide

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